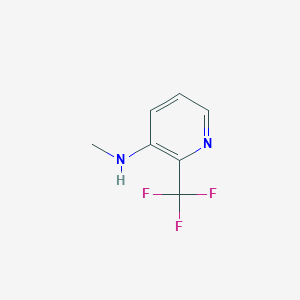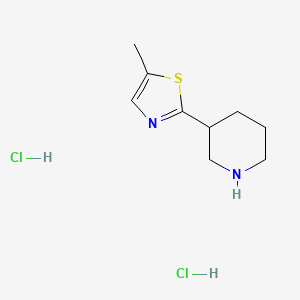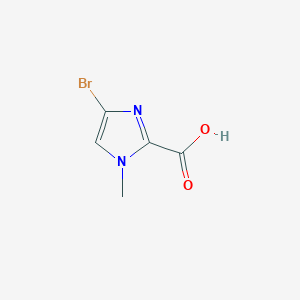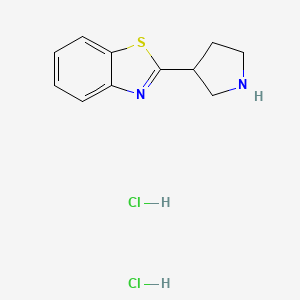![molecular formula C11H12ClNO3S B13458859 Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a dimethylcarbamoyl sulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, which is esterified to form methyl 3-chlorobenzoate.
Formation of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is prepared by reacting dimethylamine with phosgene or its derivatives.
Thioester Formation: The dimethylcarbamoyl chloride is then reacted with a thiol compound to form the dimethylcarbamoyl sulfanyl group.
Final Coupling: The dimethylcarbamoyl sulfanyl group is coupled with methyl 3-chlorobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid.
Applications De Recherche Scientifique
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the dimethylcarbamoyl sulfanyl group, making it less versatile in chemical reactions.
Methyl 4-[(dimethylcarbamoyl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the ester and chloro groups.
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H12ClNO3S |
|---|---|
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
methyl 3-chloro-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-13(2)11(15)17-9-5-4-7(6-8(9)12)10(14)16-3/h4-6H,1-3H3 |
Clé InChI |
IVHWRNVEGVNHQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=C(C=C1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



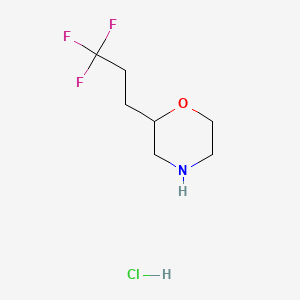


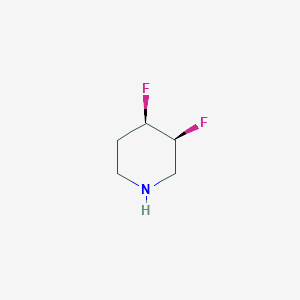
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)

